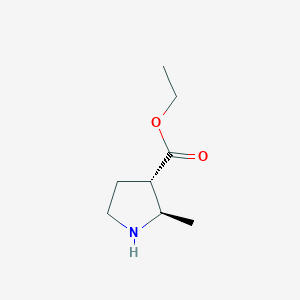

ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry, denoted by (2R,3S), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interaction with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with ethanol in the presence of a strong acid catalyst like sulfuric acid . Another method involves the use of carboxylate ions and primary alkyl halides in an S_N2 reaction .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, asymmetric dihydroxylation of α,β-unsaturated esters followed by azide substitution and reduction can be employed . This method ensures high yield and enantiomeric purity, which is essential for applications requiring specific stereochemistry.

Chemical Reactions Analysis

Types of Reactions

ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a chiral ligand in asymmetric synthesis.

Medicine: It is a precursor for drugs targeting specific biological pathways, particularly those involving chiral centers.

Mechanism of Action

The mechanism by which ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s chiral centers allow it to fit into enzyme active sites or receptor binding pockets with high specificity. This interaction can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Pyrrolopyrazine derivatives: These compounds share the pyrrolidine ring structure and exhibit various biological activities, including antimicrobial and anti-inflammatory properties.

Uniqueness

What sets ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate apart is its specific stereochemistry, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring high enantiomeric purity and specific biological activity.

Biological Activity

Ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate is a compound belonging to the pyrrolidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Pyrrolidine Derivatives

Pyrrolidines are five-membered nitrogen-containing heterocycles that play a significant role in the development of pharmaceuticals. They are often involved in various biological processes, including enzyme inhibition and receptor modulation. The stereochemistry of these compounds can significantly influence their biological properties and interactions with molecular targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors. It acts as an enzyme inhibitor , binding to the active sites of target enzymes and blocking their activity. This mechanism is crucial for compounds intended to modulate metabolic pathways or signal transduction processes.

Antitumor Activity

Research has demonstrated that derivatives of pyrrolidine, including this compound, exhibit antitumor properties . A study highlighted the synthesis of various pyrrolidine derivatives that showed significant cytotoxicity against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the pyrrolidine ring could enhance antitumor efficacy .

Antifungal Properties

Another study focused on the antifungal activity of pyrrolidine derivatives, showcasing that certain structural features contribute to increased potency against fungal pathogens. This compound was included in a series of compounds evaluated for their antifungal activity, revealing promising results against common fungal strains .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to related pyrrolidine derivatives:

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antitumor | 15 | |

| cis-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester | Antifungal | 20 | |

| trans-2-Methyl-pyrrolidine-3-carboxylic acid ethyl ester | Antitumor | 25 |

Synthesis and Structural Insights

The synthesis of this compound involves a series of reactions that allow for the introduction of functional groups while maintaining stereochemical integrity. Recent methodologies have improved yields and selectivity in synthesizing such compounds, emphasizing the importance of reaction conditions on stereoselectivity .

Properties

IUPAC Name |

ethyl (2R,3S)-2-methylpyrrolidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-3-11-8(10)7-4-5-9-6(7)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRIXTLRKLFKVDQ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCNC1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CCN[C@@H]1C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.